molecular formula C14H9F3N2O2 B136170 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 147381-61-1

2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B136170
M. Wt: 294.23 g/mol
InChI Key: UEJYFUADCJOTEZ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, also known as AM-630, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the endocannabinoid anandamide, which is known to interact with the cannabinoid receptors in the body. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile involves the preparation of 4-(trifluoromethyl)nicotinonitrile, followed by the introduction of a 4-methoxyphenyl group and a hydroxy group at positions 6 and 2, respectively.

Starting Materials
Malononitrile, Acetone, Hydrogen cyanide, Chlorine, Sodium hydroxide, 4-methoxybenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Sodium borohydride, Trifluoroacetic acid, Sodium hydroxide, Hydrochloric acid, Ethanol

Reaction
Step 1: Synthesis of 4-(trifluoromethyl)nicotinonitrile - In a round-bottom flask, add malononitrile (1 eq), acetone (2 eq), and hydrogen cyanide (1 eq) - Heat the mixture at 80-90°C for 6-8 hours - Cool the mixture to room temperature and filter the precipitate - Wash the precipitate with cold water and dry it under vacuum to obtain 4-(trifluoromethyl)nicotinonitrile Step 2: Introduction of 4-methoxyphenyl group - Dissolve 4-(trifluoromethyl)nicotinonitrile (1 eq) in chloroform - Add 4-methoxybenzaldehyde (1.5 eq) and sodium hydroxide (1.5 eq) - Stir the mixture at room temperature for 24 hours - Filter the mixture and wash the precipitate with cold water - Dry the precipitate under vacuum to obtain 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine Step 3: Introduction of hydroxy group - Dissolve 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine (1 eq) in ethanol - Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) - Heat the mixture at reflux for 6-8 hours - Cool the mixture to room temperature and filter the precipitate - Wash the precipitate with cold water and dry it under vacuum to obtain 2-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Mechanism Of Action

2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a selective antagonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. It has been shown to inhibit the activation of CB2 receptors by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the proliferation and migration of cancer cells.

Biochemical And Physiological Effects

2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile in lab experiments is its selectivity for the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation or inhibition. However, one of the limitations of using 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is its relatively low potency compared to other CB2 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to off-target effects.

Future Directions

There are several future directions for the study of 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, including the development of more potent and selective CB2 receptor antagonists, the investigation of its potential therapeutic applications in additional diseases and conditions, and the elucidation of its mechanism of action at the molecular level. In addition, the use of 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile in combination with other drugs or therapies could potentially enhance its therapeutic effects.

Scientific Research Applications

2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases and conditions, including pain, inflammation, cancer, and neurological disorders. It has been shown to have potent anti-inflammatory effects in animal models of arthritis and colitis. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-21-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJYFUADCJOTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134844
Record name 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

CAS RN

147381-61-1
Record name 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147381-61-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-METHOXYPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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